(2S,3S)-2-acetamido-3-methylpentanamide (2S,3S)-2-acetamido-3-methylpentanamide
Brand Name: Vulcanchem
CAS No.: 56711-06-9
VCID: VC21538020
InChI: InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
SMILES: CCC(C)C(C(=O)N)NC(=O)C
Molecular Formula: C12H17NO4S
Molecular Weight: 172.22 g/mol

(2S,3S)-2-acetamido-3-methylpentanamide

CAS No.: 56711-06-9

VCID: VC21538020

Molecular Formula: C12H17NO4S

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-acetamido-3-methylpentanamide - 56711-06-9

Description

(2S,3S)-2-acetamido-3-methylpentanamide is an organic compound that belongs to the class of amides, specifically derived from amino acids. It is structurally related to isoleucine, an essential amino acid, and exhibits unique biological properties due to its specific stereochemistry and functional groups. This compound has a molecular formula of C8H16N2O2 and a molecular weight of approximately 173.21 g/mol .

Synthesis Methods

Several methods exist for synthesizing (2S,3S)-2-acetamido-3-methylpentanamide. These typically involve multi-step reactions starting from appropriate amino acid derivatives. The synthesis often requires careful control of reaction conditions to achieve the desired stereochemistry.

Applications and Research Findings

(2S,3S)-2-acetamido-3-methylpentanamide has several applications in research and industry, primarily due to its structural similarity to isoleucine and its unique biochemical properties. It is studied for its potential role in biological processes and interactions with various biological targets.

Interaction Studies

Interaction studies involving (2S,3S)-2-acetamido-3-methylpentanamide focus on its binding affinity with various biological targets. These studies aim to understand how the compound interacts at the molecular level and its potential applications in drug development or biochemical research.

Comparison with Similar Compounds

(2S,3S)-2-acetamido-3-methylpentanamide stands out due to its specific stereochemistry and functional groups, which confer unique biochemical properties compared to similar compounds. The differences in stereochemistry and substitution patterns among these compounds can significantly affect their biological activity and applications.

Future Perspectives

Future research on (2S,3S)-2-acetamido-3-methylpentanamide should focus on exploring its biological functions and potential applications in pharmaceuticals or biotechnology. Understanding its interactions with biological targets could lead to new insights into its utility in drug development or biochemical research.

CAS No. 56711-06-9
Product Name (2S,3S)-2-acetamido-3-methylpentanamide
Molecular Formula C12H17NO4S
Molecular Weight 172.22 g/mol
IUPAC Name (2S,3S)-2-acetamido-3-methylpentanamide
Standard InChI InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
Standard InChIKey OJLISTAWQHSIHL-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
SMILES CCC(C)C(C(=O)N)NC(=O)C
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Synonyms 56675-37-7;Boc-L-2-Thienylalanine;Boc-3-(2-thienyl)-L-alanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoicacid;Boc-beta-(2-thienyl)-Ala-OH;ST50307427;AC1MC18O;SCHEMBL844316;Boc-L-3-(2-Thienyl)-alanine;15501_FLUKA;CTK8B4404;Boc-beta-(2-thienyl)-L-alanine;MolPort-001-758-687;OJLISTAWQHSIHL-VIFPVBQESA-N;ZINC4218197;ANW-44919;CB-476;KM0021;MFCD00062051;BL321-1;AJ-49022;AK-72811;AN-40115;BR-72811;Q838
PubChem Compound 6950966
Last Modified Aug 15 2023

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